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For Researchers, Scientists, and Drug Development Professionals

Introduction
AC710 Mesylate is a potent and orally bioavailable small molecule inhibitor targeting the

Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. This family of receptor

tyrosine kinases (RTKs), which includes PDGFRα, PDGFRβ, KIT, FMS-like tyrosine kinase 3

(FLT3), and Colony-Stimulating Factor 1 Receptor (CSF1R), plays a crucial role in regulating

cell proliferation, differentiation, survival, and migration. Dysregulation of these signaling

pathways is implicated in various pathologies, including cancer and inflammatory diseases.

This technical guide provides an in-depth overview of the target profile and selectivity of AC710
Mesylate, presenting key data, experimental methodologies, and an exploration of the

associated signaling pathways.

Target Profile and Potency
AC710 Mesylate exhibits high-affinity binding and potent inhibitory activity against the

members of the PDGFR kinase family. The primary targets of AC710 are FLT3, CSF1R, KIT,

PDGFRα, and PDGFRβ.

Quantitative Inhibition Data
The following tables summarize the in vitro potency of AC710 Mesylate against its primary

kinase targets, presented as dissociation constants (Kd) and half-maximal inhibitory
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concentrations (IC50).

Target Kinase Kd (nM)

FLT3 0.6

KIT 1.0

PDGFRβ 1.0

PDGFRα 1.3

CSF1R 1.57

Table 1: Dissociation Constants (Kd) of AC710

Mesylate for Target Kinases.

Target Kinase IC50 (nM)

KIT 1.2

FLT3 2.0

PDGFRβ 7.7

CSF1R 10.5

Table 2: Half-Maximal Inhibitory Concentrations

(IC50) of AC710 Mesylate for Target Kinases.

Selectivity Profile
A key attribute of AC710 Mesylate is its high degree of selectivity. This selectivity minimizes

off-target effects, a critical factor in the development of safe and effective therapeutics.

KinomeScan Selectivity
While a comprehensive KinomeScan profile is not publicly available, a selectivity score (S(10))

of 0.033 has been reported for a related compound across a panel of 386 distinct kinases,

indicating a very high degree of selectivity. This suggests that AC710 Mesylate has a focused

inhibitory activity against the PDGFR family with minimal interaction with other kinases.
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Cytochrome P450 Inhibition
To assess the potential for drug-drug interactions, the inhibitory activity of AC710 Mesylate
against key cytochrome P450 (CYP) enzymes was evaluated. The results demonstrate a clean

safety profile in this regard.

CYP Isoform IC50 (µM)

CYP1A2 > 40

CYP2C9 > 40

CYP2C19 > 40

CYP2D6 > 40

CYP3A4 > 40

Table 3: AC710 Mesylate Inhibition of

Cytochrome P450 Isoforms.

Signaling Pathways
AC710 Mesylate exerts its biological effects by inhibiting the downstream signaling cascades

initiated by the PDGFR family of kinases. These pathways are central to cell growth,

proliferation, and survival. The primary signaling axes affected are the PI3K/AKT, MAPK/ERK,

and STAT pathways.

PDGFR/KIT/CSF1R Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of

PDGFR, KIT, and CSF1R, and the point of inhibition by AC710 Mesylate.
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PDGFR/KIT/CSF1R Signaling Pathway Inhibition by AC710.

FLT3 Signaling Pathway
The following diagram depicts the FLT3 signaling pathway and its inhibition by AC710
Mesylate. Constitutive activation of FLT3 due to mutations is a key driver in certain leukemias.
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Start

Prepare Reagents:
- Kinase

- Substrate
- ATP

- AC710 Mesylate (serial dilutions)

Plate Setup (384-well):
Add AC710 dilutions and controls

Add Kinase Solution

Incubate at Room Temperature
(e.g., 10 minutes)

Initiate Reaction:
Add ATP/Substrate Mix

Incubate at Room Temperature
(e.g., 60 minutes)

Detect Signal
(e.g., Luminescence, Fluorescence)

Data Analysis:
Calculate % Inhibition and IC50

End
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Start

Seed Cells Expressing Target Receptor
(e.g., HEK293-FLT3) in 96-well plates

Serum Starve Cells
(e.g., overnight)

Treat with AC710 Mesylate
(serial dilutions)

Incubate
(e.g., 1-2 hours)

Stimulate with Ligand
(e.g., FLT3-L)

Incubate
(e.g., 15-30 minutes)

Lyse Cells

Detect Phosphorylation
(e.g., ELISA, Western Blot)

Data Analysis:
Determine IC50 for Phosphorylation Inhibition

End
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To cite this document: BenchChem. [AC710 Mesylate: A Comprehensive Technical Guide to
its Target Profile and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1505934#ac710-mesylate-target-profile-and-
selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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